Ethyl 1-Boc-b-oxo-2-piperidinepropanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 2-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-20-13(18)10-12(17)11-8-6-7-9-16(11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLNDKCICAUPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of Piperidine Amines
A standard protocol involves treating piperidine hydrobromide salts with di-tert-butyl dicarbonate in the presence of a base. For example, 4-bromopiperidine hydrobromide reacts with di-tert-butyl dicarbonate in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) to yield Boc-protected piperidine in quantitative yield:
Reaction Conditions :
- Solvent: DCM
- Base: DIPEA (2 equiv)
- Temperature: 0°C to room temperature
- Time: 18 hours
Outcome :
This method is scalable and avoids racemization, making it ideal for chiral piperidine precursors.
Cyclocondensation Strategies for Piperidine Ring Formation
Cyclocondensation of δ-oxoacid derivatives with amino alcohols provides direct access to polysubstituted piperidines.
Dynamic Kinetic Resolution with δ-Oxoacids
The UB research group demonstrated that racemic δ-oxoacids condense with (R)-phenylglycinol in toluene under Dean-Stark conditions to form oxazolo[3,2-a]piperidone lactams. These lactams serve as precursors to enantiopure piperidines.
Key Steps :
- Cyclocondensation :
- Reductive Lactam Opening :
Example :
Reduction of lactam 3b with 9-BBN yielded (R)-2-phenylpiperidine (5b ) with 97:3 diastereomeric ratio, whereas AlH$$_3$$ favored the cis-isomer.
β-Keto Ester Installation via Oxidation or Acylation
The β-keto propanoate group is introduced through Claisen condensation, oxidation of secondary alcohols, or acylation of enolates.
Oxidation of Secondary Alcohols
A two-step sequence converts piperidinepropanoate esters to β-keto derivatives:
- Hydroxylation : Ethyl 2-piperidinepropanoate is treated with a hydroxylating agent (e.g., OsO$$_4$$).
- Oxidation : The secondary alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC) or Swern conditions.
Challenges : Over-oxidation to carboxylic acids must be controlled via low-temperature conditions.
Direct Acylation of Enolates
Ethyl piperidinepropanoate enolates react with acyl chlorides to form β-keto esters. For instance, treatment with ethyl chlorooxalate in tetrahydrofuran (THF) yields the target compound.
Reaction Profile :
Integrated Synthetic Routes
Route 1: Boc Protection Followed by β-Keto Ester Formation
- Step 1 : Boc protection of piperidine hydrobromide.
- Step 2 : Alkylation with ethyl bromopropanoate.
- Step 3 : PCC oxidation to install the β-keto group.
Overall Yield : 40–50% (3 steps).
Route 2: Cyclocondensation-Reduction Sequence
- Step 1 : Condense δ-oxopentanoate with (R)-phenylglycinol to form lactam.
- Step 2 : Reductive opening with 9-BBN to yield cis-piperidine.
- Step 3 : Esterification and oxidation to β-keto propanoate.
Overall Yield : 35–45% (3 steps).
Comparative Analysis of Methods
Chemical Reactions Analysis
Cyclocondensation Reactions
β-Oxo esters like ethyl 1-Boc-β-oxo-2-piperidinepropanoate participate in cyclocondensation with amines or hydrazines to form heterocycles. For example:
-
Reaction with hydrazine derivatives yields pyridone or pyrimidine scaffolds (analogous to ).
-
Mechanism : Nucleophilic attack at the β-keto carbonyl, followed by dehydration and cyclization.
Ring-Opening and Functionalization
The Boc group facilitates selective deprotection under acidic conditions (e.g., TFA/DCM), enabling further functionalization of the piperidine ring:
-
Reductive amination : Conversion of the ketone to an amine using NaBH₃CN or H₂/Pd-C.
-
Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions after deprotection (see ).
Alkylation and Acylation
The β-keto ester moiety undergoes alkylation at the α-position (e.g., with alkyl halides under basic conditions) or acylation (via enolate intermediates).
Challenges and Optimization
-
Steric hindrance : The Boc group may slow reactions at the piperidine nitrogen.
-
Competitive side reactions : Enolization of the β-keto ester can lead to dimerization or undesired cyclizations (mitigated by low temperatures ).
Comparative Data
| Reaction Type | Conditions | Yield | Reference Analogy |
|---|---|---|---|
| Boc protection | Boc₂O, DMAP, THF, 0°C | 85–92% | |
| Cyclocondensation | Hydrazine hydrate, EtOH, reflux | 70–78% | |
| Reductive amination | NaBH₃CN, MeOH, RT | 65–80% |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C15H25NO5
- Molecular Weight : 299.36 g/mol
- Purity : Minimum 98%
The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity, making it suitable for various synthetic applications.
Synthetic Chemistry
Ethyl 1-Boc-b-oxo-2-piperidinepropanoate is primarily utilized as a building block in organic synthesis. Its structure allows for:
- Formation of Complex Molecules : It serves as an intermediate in the synthesis of other chemical entities, particularly in the production of pharmaceuticals and agrochemicals.
- Reactivity : The compound can undergo hydrolysis to form the corresponding carboxylic acid and reduction to yield alcohols. This reactivity is crucial for developing various derivatives used in medicinal chemistry.
Pharmaceutical Applications
The compound is significant in the pharmaceutical industry for several reasons:
- Anticonvulsant Activity : Research has indicated that derivatives of similar compounds exhibit anticonvulsant properties, suggesting potential applications in treating epilepsy and other neurological disorders .
- Enzyme Inhibition Studies : this compound is used to study enzyme inhibitors and receptor ligands, contributing to drug discovery efforts aimed at developing new therapeutic agents.
Biological Research
In biological research, this compound plays a role in:
- Investigating Mechanisms of Action : Its interaction with biological targets such as enzymes and receptors allows researchers to explore biochemical pathways and mechanisms underlying various diseases.
- Development of Anthelmintic Agents : Studies have shown that similar compounds possess antimicrobial and anthelmintic properties, which could lead to new treatments for parasitic infections .
Data Table: Applications Overview
Case Studies
-
Anticonvulsant Activity Study :
- A study synthesized various derivatives from similar compounds and tested them for anticonvulsant activity using models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). The results indicated that many derivatives exhibited significant anticonvulsant effects, paving the way for further research into this compound's potential .
-
Enzyme Inhibition Research :
- In another study focused on enzyme inhibitors, researchers utilized derivatives of this compound to evaluate their efficacy against specific biological targets. The findings suggested that modifications to the piperidine structure could enhance inhibitory activity, providing insights into drug design strategies for treating metabolic disorders.
- Anthelmintic Potential :
Mechanism of Action
The mechanism of action of Ethyl 1-Boc-b-oxo-2-piperidinepropanoate involves its reactivity towards nucleophiles and electrophiles. The Boc protecting group provides stability to the piperidine nitrogen, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Key Features:
- Boc Protection : Enhances stability during synthetic processes, particularly in peptide chemistry.
- Ethyl Ester : Modulates solubility and hydrolysis kinetics compared to methyl esters.
- β-Keto Group : Participates in condensation and cyclization reactions, making it valuable in heterocyclic synthesis.
The compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly for alkaloids and protease inhibitors .
Comparison with Structurally Similar Compounds
Structural Analogues: Piperidine vs. Pyrrolidine Derivatives
Ethyl 1-Boc-β-oxo-2-piperidinepropanoate is closely related to Methyl (S)-1-Boc-β-oxo-2-pyrrolidinepropanoate (CAS: 1403576-45-3), which substitutes the piperidine ring with a five-membered pyrrolidine ring and a methyl ester.
*Inferred based on structural analogy to pyrrolidine derivatives.
Key Differences :
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects conformational flexibility and steric hindrance.
- Ester Group : Ethyl esters generally hydrolyze slower than methyl esters, influencing reaction kinetics.
- Chirality : The pyrrolidine derivative is explicitly synthesized in the (S)-configuration, offering enantioselective utility .
Functional Analogues: Substituted β-Keto Esters
Compounds like Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS: 1999-00-4) and Ethyl 3-(1-piperidinyl)acrylate (CAS: 19524-67-5) share the β-keto ester motif but differ in substituents:
Comparison Highlights :
Reaction Pathways:
- Boc Deprotection : Achieved with trifluoroacetic acid (TFA), liberating the free amine for further functionalization.
- Knoevenagel Condensation: The β-keto group reacts with aldehydes to form α,β-unsaturated ketones.
Biological Activity
Ethyl 1-Boc-b-oxo-2-piperidinepropanoate, with the CAS number 1201437-16-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is classified as a piperidine derivative. Its molecular formula is and it has a molecular weight of approximately 299.37 g/mol. The compound features a tert-butyl carbamate protecting group, which is essential for its reactivity in various biological assays.
Chemical Structure:
- IUPAC Name: tert-butyl 2-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
- SMILES Notation: CCOC(=O)CC(=O)C1CCCCN1C(=O)OC(C)(C)C
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available piperidine derivatives and employing standard organic synthesis techniques such as acylation and esterification. The Boc (tert-butoxycarbonyl) group serves both as a protecting group and as a facilitator for further functionalization.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies involving related piperidine derivatives have demonstrated their ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating conditions characterized by chronic inflammation . This activity can be attributed to its ability to stabilize cell membranes and prevent protein denaturation.
Neuroprotective Properties
The neuroprotective effects of piperidine derivatives are well-documented. This compound has shown promise in models of neurodegeneration, where it appears to mitigate neuronal cell death through mechanisms involving the modulation of apoptotic pathways .
Study on Antioxidant Activity
In a comparative study, various piperidine derivatives were tested for their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This compound exhibited a DPPH scavenging activity comparable to that of ascorbic acid, highlighting its potential as an antioxidant agent .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85 |
| Ascorbic Acid | 90 |
| Control (No Treatment) | 10 |
Anti-inflammatory Mechanism Study
A recent study investigated the anti-inflammatory mechanism of this compound in RAW264.7 macrophages. The results indicated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6, two key inflammatory markers. This suggests that the compound may exert its effects by inhibiting NF-kB signaling pathways involved in inflammation .
Q & A
Q. What are the critical steps in synthesizing Ethyl 1-Boc-b-oxo-2-piperidinepropanoate, and how can side reactions be minimized?
Methodological Answer:
- Key Steps :
Boc Protection : React piperidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) to protect the amine.
Keto-Ester Formation : Introduce the oxo-propanoate moiety via a nucleophilic acyl substitution, using ethyl chlorooxoacetate and a base (e.g., NaH) in anhydrous DCM.
- Side Reaction Mitigation :
- Maintain temperatures below 0°C during Boc protection to prevent deprotection.
- Use molecular sieves to scavenge water and avoid hydrolysis of the ethyl ester.
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) to isolate intermediates before side products form.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify Boc group signals (δ ~1.4 ppm for tert-butyl, ~153 ppm for carbonyl). The piperidine ring protons appear as multiplets (δ 1.5–3.5 ppm).
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and Boc carbamate (C=O at ~1680 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Look for [M+H]+ at m/z 314.2 (C15H25NO5).
- Purity Validation : HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) with UV detection at 210 nm ensures no residual starting material .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound during asymmetric synthesis?
Methodological Answer:
- Chiral Catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to induce stereoselectivity during keto-ester formation.
- Enantiomeric Excess (ee) Analysis :
- Chiral HPLC : Utilize a Chiralpak® IA column (hexane/isopropanol 85:15, 0.8 mL/min) to separate enantiomers.
- NMR with Chiral Solvents : Add europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split proton signals.
Q. What statistical methods are appropriate for analyzing contradictory data in reaction optimization studies?
Methodological Answer:
- Design of Experiments (DoE) : Apply a fractional factorial design to screen variables (e.g., temperature, catalyst loading) and identify significant factors.
- False Discovery Rate (FDR) Control : Use the Benjamini-Hochberg procedure to adjust p-values when testing multiple hypotheses (e.g., comparing yields across 20 conditions). This minimizes Type I errors while retaining power .
- Multivariate Regression : Model yield (%) as a function of variables (R² > 0.85 indicates robust fit).
Experimental Design & Data Interpretation
How should researchers formulate a PICOT-style question for studying the biological activity of this compound derivatives?
Methodological Answer:
- PICOT Framework :
| Component | Example |
|---|---|
| P (Population) | Cancer cell lines (e.g., HeLa, MCF-7) |
| I (Intervention) | Treatment with 10 µM derivative X |
| C (Comparison) | Untreated cells vs. cells treated with parent compound |
| O (Outcome) | IC50 reduction by ≥50% |
| T (Time) | 72-hour exposure |
Q. What strategies can mitigate false positives when screening this compound for enzyme inhibition?
Methodological Answer:
- Triplicate Assays : Run all experiments in triplicate to assess reproducibility.
- Negative Controls : Include wells with DMSO (vehicle) and a known non-inhibitor (e.g., EDTA).
- Dose-Response Validation : Confirm hits with 8-point dilution curves (R² > 0.9 for sigmoidal fits).
- Statistical Rigor : Apply the Bonferroni correction if testing >5 enzyme targets simultaneously .
Safety & Best Practices
Q. What are the key safety protocols for handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood for synthesis steps involving volatile solvents (e.g., DCM).
- Storage : Keep the compound in a desiccator at 4°C to prevent hydrolysis. Label containers with CAS# 105462-25-7 and hazard symbols (irritant).
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
